molecular formula C13H12O6 B12816824 (S)-2-(Cinnamoyloxy)succinic acid

(S)-2-(Cinnamoyloxy)succinic acid

Cat. No.: B12816824
M. Wt: 264.23 g/mol
InChI Key: GNMKDIOOTXKXDL-FGEFZZPRSA-N
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Description

(S)-2-(Cinnamoyloxy)succinic acid is an organic compound that belongs to the class of cinnamic acid derivatives It is characterized by the presence of a cinnamoyloxy group attached to the succinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Cinnamoyloxy)succinic acid typically involves the esterification of succinic acid with cinnamic acid. One common method is the reaction of succinic anhydride with cinnamic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound can be achieved through similar esterification processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biotechnological approaches using engineered microbial strains may offer sustainable and cost-effective production methods.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Cinnamoyloxy)succinic acid can undergo various chemical reactions, including:

    Oxidation: The cinnamoyloxy group can be oxidized to form cinnamic acid derivatives.

    Reduction: The double bond in the cinnamoyloxy group can be reduced to form saturated derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Cinnamic acid derivatives.

    Reduction: Saturated cinnamoyloxy derivatives.

    Substitution: Various substituted succinic acid derivatives.

Scientific Research Applications

(S)-2-(Cinnamoyloxy)succinic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(Cinnamoyloxy)succinic acid involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Similar Compounds

    Cinnamic Acid: A precursor in the synthesis of (S)-2-(Cinnamoyloxy)succinic acid, known for its antimicrobial and antioxidant properties.

    Succinic Acid: A dicarboxylic acid that serves as the backbone for this compound, widely used in the chemical industry.

    Fumaric Acid: An isomer of succinic acid, used in food and pharmaceutical industries.

Uniqueness

This compound is unique due to the presence of both cinnamoyloxy and succinic acid moieties, which confer distinct chemical and biological properties. Its dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H12O6

Molecular Weight

264.23 g/mol

IUPAC Name

(2S)-2-[(E)-3-phenylprop-2-enoyl]oxybutanedioic acid

InChI

InChI=1S/C13H12O6/c14-11(15)8-10(13(17)18)19-12(16)7-6-9-4-2-1-3-5-9/h1-7,10H,8H2,(H,14,15)(H,17,18)/b7-6+/t10-/m0/s1

InChI Key

GNMKDIOOTXKXDL-FGEFZZPRSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)O[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC(CC(=O)O)C(=O)O

Origin of Product

United States

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